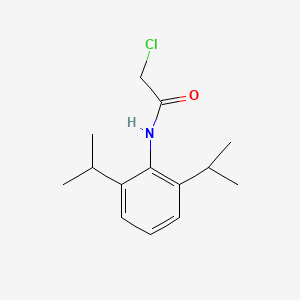![molecular formula C7H5F9O B1621084 2-[3,3,3-Trifluoro-2,2-bis(trifluorométhyl)propyl]oxirane CAS No. 502482-28-2](/img/structure/B1621084.png)
2-[3,3,3-Trifluoro-2,2-bis(trifluorométhyl)propyl]oxirane
Vue d'ensemble
Description
“2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is a chemical compound with the molecular formula C7H5F9O . It is also known by other names such as 4,4-Bis(trifluoromethyl)-1,2-epoxy-5,5,5-trifluoropentane and 3-(Nonafluoro-tert-butyl)propen-1,2-oxide .
Molecular Structure Analysis
The molecular weight of “2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is 276.10 g/mol . The InChI string representation of its structure is InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 .
Physical and Chemical Properties Analysis
The compound has a molecular weight of 276.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 12.5 Ų .
Applications De Recherche Scientifique
Produits pharmaceutiques
Le groupe trifluorométhyle joue un rôle de plus en plus important dans les produits pharmaceutiques . L'incorporation du fluor dans les molécules organiques présente des comportements uniques, conduisant à plusieurs applications en médecine . Plus de 50 % des molécules de médicaments les plus vendues approuvées par la Food and Drug Administration (FDA) des États-Unis contiennent du fluor .
Produits agrochimiques
De manière similaire aux produits pharmaceutiques, le groupe trifluorométhyle joue également un rôle important dans les produits agrochimiques . Les propriétés uniques des composés contenant du fluor les rendent efficaces dans ce domaine .
Science des matériaux
Le groupe trifluorométhyle est également important dans la science des matériaux . Les propriétés uniques des composés contenant du fluor peuvent conduire au développement de nouveaux matériaux présentant des caractéristiques améliorées .
Synthèse de médicaments approuvés par la FDA
Le groupe trifluorométhyle se retrouve dans de nombreux médicaments approuvés par la FDA . Par exemple, l'étape principale d'une voie de synthèse pour produire l'alpelisib, un médicament utilisé pour traiter le cancer du sein, implique la conversion de l'acide 3,3,3-trifluoro-2,2-diméthylpropanoïque en chlorure .
Synthèse d'inhibiteurs
“2-[3,3,3-Trifluoro-2,2-bis(trifluorométhyl)propyl]oxirane” est utilisé dans la synthèse d'analogues d'oxime de 2-aminobenzaldéhyde, qui agissent comme inhibiteurs doubles de l'élastase des neutrophiles et de la protéinase .
Trifluorométhylation radicalaire
Ce composé peut être impliqué dans la trifluorométhylation radicalaire, un processus qui a connu des avancées récentes . Ce processus implique la trifluorométhylation d'intermédiaires radicalaires centrés sur le carbone .
Mécanisme D'action
Target of Action
It’s known that this compound is a precursor to a trifluoromethyl chiral auxiliary .
Mode of Action
It’s known that it promotes a highly diastereoselective simmons-smith cyclopropanation . This suggests that it may interact with its targets to induce specific stereochemical configurations in the resulting compounds.
Biochemical Pathways
Given its role in promoting diastereoselective cyclopropanation , it may influence pathways involving the formation of cyclopropane rings, which are common in many biologically active compounds.
Pharmacokinetics
Its physical and chemical properties such as density (17±01 g/cm3), boiling point (604±350 °C at 760 mmHg), and molecular weight (180048) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Its role in promoting diastereoselective cyclopropanation suggests that it may influence the stereochemical configuration of resulting compounds, potentially affecting their biological activity.
Analyse Biochimique
Biochemical Properties
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. The interaction with these enzymes often leads to the formation of reactive intermediates, which can further participate in biochemical pathways. Additionally, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules, thereby modifying their function .
Cellular Effects
The effects of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane on cellular processes are diverse and depend on the cell type and concentration used. In general, this compound has been shown to influence cell signaling pathways, particularly those involving oxidative stress and inflammation. For instance, exposure to 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can lead to the activation of the Nrf2 pathway, which is a key regulator of cellular antioxidant responses. Additionally, this compound can affect gene expression by modulating transcription factors and epigenetic modifications .
Molecular Mechanism
At the molecular level, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane exerts its effects through several mechanisms. One of the primary mechanisms involves the formation of covalent adducts with nucleophilic residues in proteins, such as cysteine and lysine. This covalent modification can alter the activity of enzymes and other proteins, leading to changes in cellular function. Furthermore, 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can inhibit or activate specific enzymes, depending on the context, thereby influencing metabolic pathways and cellular processes .
Temporal Effects in Laboratory Settings
The stability and degradation of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane in laboratory settings are critical factors that determine its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and other degradation reactions over time. The temporal effects of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane on cellular function have been observed in both in vitro and in vivo studies, with long-term exposure leading to cumulative effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane in animal models vary with dosage. At low doses, this compound can induce adaptive responses, such as the activation of detoxification pathways. At higher doses, it can cause toxic effects, including oxidative stress, inflammation, and tissue damage. Threshold effects have been observed, where a certain concentration of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is required to elicit a significant biological response. Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic potential .
Metabolic Pathways
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can influence the levels of key metabolites, thereby affecting cellular metabolism. Additionally, the compound can interact with cofactors, such as NADPH, which are essential for enzymatic reactions .
Transport and Distribution
The transport and distribution of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can influence its biological activity and toxicity .
Subcellular Localization
The subcellular localization of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane is an important determinant of its function. This compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. The localization of 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane can affect its interactions with biomolecules and its overall biological activity. For example, its presence in the mitochondria can influence mitochondrial function and energy metabolism .
Propriétés
IUPAC Name |
2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYEHSXMRNMKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379708 | |
| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502482-28-2 | |
| Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



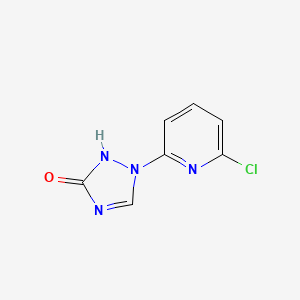

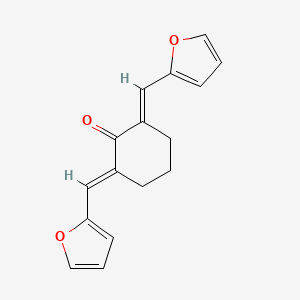


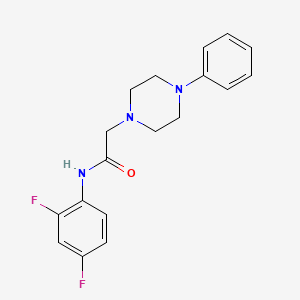
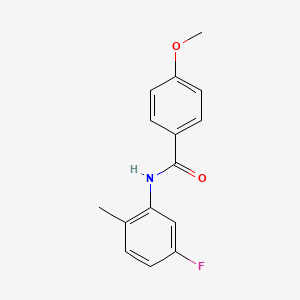

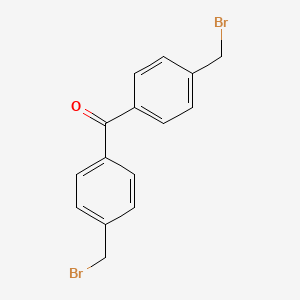
![4-bromo-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B1621021.png)
![3-(4-ethoxyphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B1621022.png)
